![molecular formula C20H22N2O B3144458 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-42-7](/img/structure/B3144458.png)
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a versatile chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.41 g/mol . This compound is widely used in scientific research due to its unique structure and properties, making it valuable in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and 2-m-tolyl-ethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high quality and purity standards.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and development.
Scientific Research Applications
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies to investigate its interactions with biological molecules.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
- 8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
- 8-Methyl-3-[(2-phenyl-ethylamino)-methyl]-1H-quinolin-2-one
Uniqueness
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its methyl and tolyl groups contribute to its distinct reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-5-3-7-16(11-14)9-10-21-13-18-12-17-8-4-6-15(2)19(17)22-20(18)23/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUKZWZGQWSTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CC3=CC=CC(=C3NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322629 | |
Record name | 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551945-42-7 | |
Record name | 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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